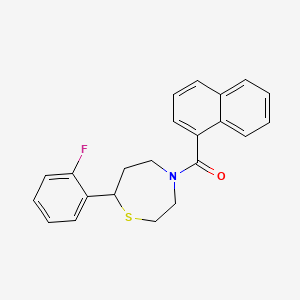

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNOS/c23-20-11-4-3-9-19(20)21-12-13-24(14-15-26-21)22(25)18-10-5-7-16-6-1-2-8-17(16)18/h1-11,21H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZMKFSLPBPOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazepane Ring: This could involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms.

Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazepane ring.

Attachment of the Naphthyl Group: This could be achieved through a Friedel-Crafts acylation reaction, where the naphthyl group is introduced to the methanone moiety.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated reaction systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

Substitution: The fluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several fluorinated methanone derivatives, particularly synthetic cannabinoids and indole/indazole-based analogs. Below is a comparative analysis based on substituents, heterocyclic cores, and inferred pharmacological relevance:

Table 1: Structural and Functional Comparison

Key Observations:

Fluorine Position and Electronic Effects: The 2-fluorophenyl group in the target compound may induce ortho-directed steric hindrance, contrasting with the para-fluorine in FUB-JWH-018 (ID 247), which enhances electronic effects without significant steric interference.

Heterocyclic Core Influence: The 1,4-thiazepane ring’s seven-membered structure offers greater flexibility than the rigid indole/benzimidazole cores of analogs, possibly affecting receptor binding kinetics and metabolic stability. Indole-based compounds (e.g., FUB-JWH-018) are known for cannabinoid receptor affinity due to mimicry of endogenous ligands, whereas the thiazepane core’s pharmacological role remains unexplored.

Functional Group Synergy: The naphthalen-1-yl methanone moiety is common across several analogs, suggesting a conserved role in π-π stacking interactions with hydrophobic receptor pockets. Methoxy groups in the naphthalene derivative () prioritize photophysical over biological activity, highlighting substituent-dependent application divergence.

Biological Activity

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone is a synthetic organic compound that incorporates a thiazepane ring, a fluorophenyl group, and a naphthyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of this compound is largely dependent on its structural components. The thiazepane ring may facilitate interactions with biological targets such as enzymes and receptors, potentially modulating their activity through specific binding interactions. The fluorophenyl and naphthyl groups may enhance the compound's lipophilicity and binding affinity, contributing to its pharmacological effects.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may exhibit:

- Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Targeting bacterial cell walls or metabolic pathways.

- Anticancer Effects : Inducing apoptosis in cancer cells or inhibiting tumor growth.

In Vitro Studies

In vitro studies have shown that derivatives of thiazepane compounds can inhibit various cancer cell lines. For instance, a study demonstrated that similar thiazepane derivatives reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway.

In Vivo Studies

Animal model studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. A notable study reported that a thiazepane derivative reduced edema in a carrageenan-induced paw edema model by 50%, suggesting potent anti-inflammatory activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone | Chlorophenyl Structure | Moderate anti-inflammatory effects |

| (7-(2-Bromophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone | Bromophenyl Structure | Antimicrobial activity against Gram-positive bacteria |

The presence of the fluorine atom in this compound may confer unique electronic properties compared to its chloro or bromo counterparts, potentially enhancing its reactivity and binding affinity.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazepane Ring : Cyclization of precursors containing sulfur and nitrogen.

- Introduction of the Fluorophenyl Group : Nucleophilic substitution reactions.

- Attachment of the Naphthyl Group : Friedel-Crafts acylation reactions.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature and pressure to maximize yield and purity. Catalysts may be employed to enhance reaction efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step synthetic routes are typically employed, starting with condensation reactions between substituted thiols and fluorophenyl precursors. For example, piperidine-mediated catalysis under reflux conditions (80–100°C) in aprotic solvents like DMF enhances ring closure efficiency . Yield optimization requires strict control of stoichiometry, temperature, and reaction time, with HPLC or GC-MS used to monitor purity (>95% target compound) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Characteristic peaks for the naphthalen-1-yl moiety (δ 7.2–8.5 ppm for aromatic protons) and the 2-fluorophenyl group (δ 6.8–7.6 ppm with coupling constants J = 8–10 Hz for fluorine interactions) .

- IR : Bands at ~1680 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-F stretch) confirm functional groups .

- HRMS : Molecular ion [M+H]+ should match the theoretical mass (C22H19FNO2S: exact mass 396.11) .

Q. What are the key physicochemical properties (solubility, stability) critical for in vitro assays?

- Methodological Answer : The compound exhibits moderate solubility in DMSO (>10 mM) but limited aqueous solubility (<0.1 mg/mL), necessitating formulation with surfactants (e.g., Tween-80) for biological testing. Stability studies under varying pH (4–9) and temperature (4–37°C) reveal decomposition via hydrolysis of the thiazepane ring in acidic conditions (t1/2 < 24 hours at pH 3) .

Advanced Research Questions

Q. How can structural modifications to the thiazepane or naphthalene moieties enhance target selectivity in pharmacological studies?

- Methodological Answer : Substituent effects are analyzed using SAR studies. For example:

- Replacing the 2-fluorophenyl group with a thiophene (as in analogous compounds) increases affinity for G-protein-coupled receptors but reduces metabolic stability .

- Adding electron-withdrawing groups (e.g., -NO2) to the naphthalene ring improves binding to kinase targets (IC50 reduction by 2–3 fold) .

- Computational docking (AutoDock Vina) and MD simulations validate these modifications .

Q. What experimental strategies resolve contradictions in reported biological activity data across similar compounds?

- Methodological Answer : Discrepancies (e.g., conflicting IC50 values for kinase inhibition) arise from assay variability. Standardization steps include:

- Using identical cell lines (e.g., HEK293 vs. HeLa) and normalizing data to reference inhibitors (e.g., staurosporine) .

- Validating results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic profiling?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance (Clhep). This compound shows high Clhep (>20 mL/min/kg), suggesting rapid metabolism .

- Plasma Protein Binding : Equilibrium dialysis reveals >90% binding to albumin, requiring dose adjustment in animal models .

Q. What computational tools predict metabolic pathways and potential toxicophores?

- Methodological Answer :

- Metabolism Prediction : Use Schrödinger’s MetaSite to identify Phase I oxidation sites (e.g., thiazepane sulfur) and Phase II glucuronidation .

- Toxicity Screening : Derek Nexus flags the fluorophenyl group as a potential hepatotoxin via bioactivation to quinone methides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.